(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Description
The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a nitrile-functionalized ene derivative featuring a thiazole core substituted with a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl moiety. The (E)-stereochemistry ensures planar geometry, facilitating π-π stacking and interactions with biological targets .
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-25-18-9-13(10-19(26-2)20(18)27-3)8-15(11-23)21-24-17(12-28-21)14-4-6-16(22)7-5-14/h4-10,12H,1-3H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOIZYRUEHIQQM-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and trimethoxyphenyl groups. The final step involves the formation of the prop-2-enenitrile moiety under specific reaction conditions, such as the use of strong bases and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature control, and purification methods, is crucial to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Table 1: Key Structural and Electronic Differences in Thiazole Derivatives
*Estimated molecular weights based on formula.
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4,5-trimethoxyphenyl group provides strong electron-donating effects, enhancing solubility compared to halogenated analogs (e.g., 4-bromo or 4-chloro substituents) .
- Thiophene vs.
- Amino Substitutions: The bromophenylamino group in introduces hydrogen-bonding capacity, a feature absent in the target compound.
Backbone Modifications: Prop-2-enenitrile vs. Prop-2-en-1-one
Table 2: Comparison with Chalcone Derivatives (Prop-2-en-1-one Backbone)
Key Observations :
- Nitrile vs.
- Polarity : Chalcone derivatives () exhibit higher polarity due to the ketone moiety, which may improve aqueous solubility compared to the nitrile-based target compound.
Biological Activity
The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile, also known by its CAS number 326915-13-3, is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H15ClN2O2S
- Molecular Weight : 382.86 g/mol
- CAS Number : 326915-13-3
The compound's biological activity is primarily attributed to its interaction with cellular targets such as tubulin. Research indicates that thiazole derivatives can inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. This mechanism is similar to that of established anticancer agents like colchicine.
Biological Activity Overview
-
Anticancer Activity :
- A study demonstrated that related thiazole compounds exhibited significant antiproliferative effects in various cancer cell lines. Specifically, compounds with similar structures showed IC50 values ranging from 0.36 to 0.86 µM against human cancer cells, indicating potent activity against tumor proliferation .
- The compound induced cell cycle arrest at the G2/M phase in the SGC-7901 gastric cancer cell line, suggesting its potential as an anticancer agent .
-
Antimicrobial Activity :
- Thiazole derivatives have shown promise as antimicrobial agents. Research indicates that these compounds can exhibit activity against a range of pathogens, including multidrug-resistant strains .
- The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance antimicrobial potency by improving binding affinity to bacterial targets.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
| Study Reference | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Antiproliferative | 0.36 - 0.86 µM | |
| Chalcone derivatives | Antimicrobial | Varies by strain |
In these studies, the evaluated compounds demonstrated significant biological activities that could be leveraged for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
